molecular formula C8H10N4O B1384371 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 3763-25-5

1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1384371
CAS No.: 3763-25-5
M. Wt: 178.19 g/mol
InChI Key: XYRVLCQVOLFELO-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(Propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, this compound can enhance the cytotoxic effects of DNA-damaging agents, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and suppressing the NF-κB and IL-6 signaling pathways . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PARP-1, inhibiting its enzymatic activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA damage, ultimately triggering cell death. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to normal tissues . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s interaction with metabolic enzymes and cofactors plays a crucial role in determining its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with nuclear proteins and DNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of this compound is essential for its role in inhibiting PARP-1 and inducing DNA damage.

Properties

IUPAC Name

1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-5(2)12-7-6(3-11-12)8(13)10-4-9-7/h3-5H,1-2H3,(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRVLCQVOLFELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.